

5-bromo-7-nitro-1H-indazole CAS number and molecular weight

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Compound of Interest

Compound Name: **5-bromo-7-nitro-1H-indazole**

Cat. No.: **B1270211**

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In-Depth Technical Guide: 5-bromo-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-bromo-7-nitro-1H-indazole**. The information is curated for professionals in the fields of chemical research and drug development, presenting key data in a structured and accessible format.

Core Chemical Properties

5-bromo-7-nitro-1H-indazole is a substituted indazole derivative. The presence of a bromine atom and a nitro group on the indazole ring significantly influences its chemical reactivity and potential biological activity. These functional groups make it a valuable intermediate in the synthesis of more complex molecules.

A summary of its key identifiers and physicochemical properties is provided in the table below.

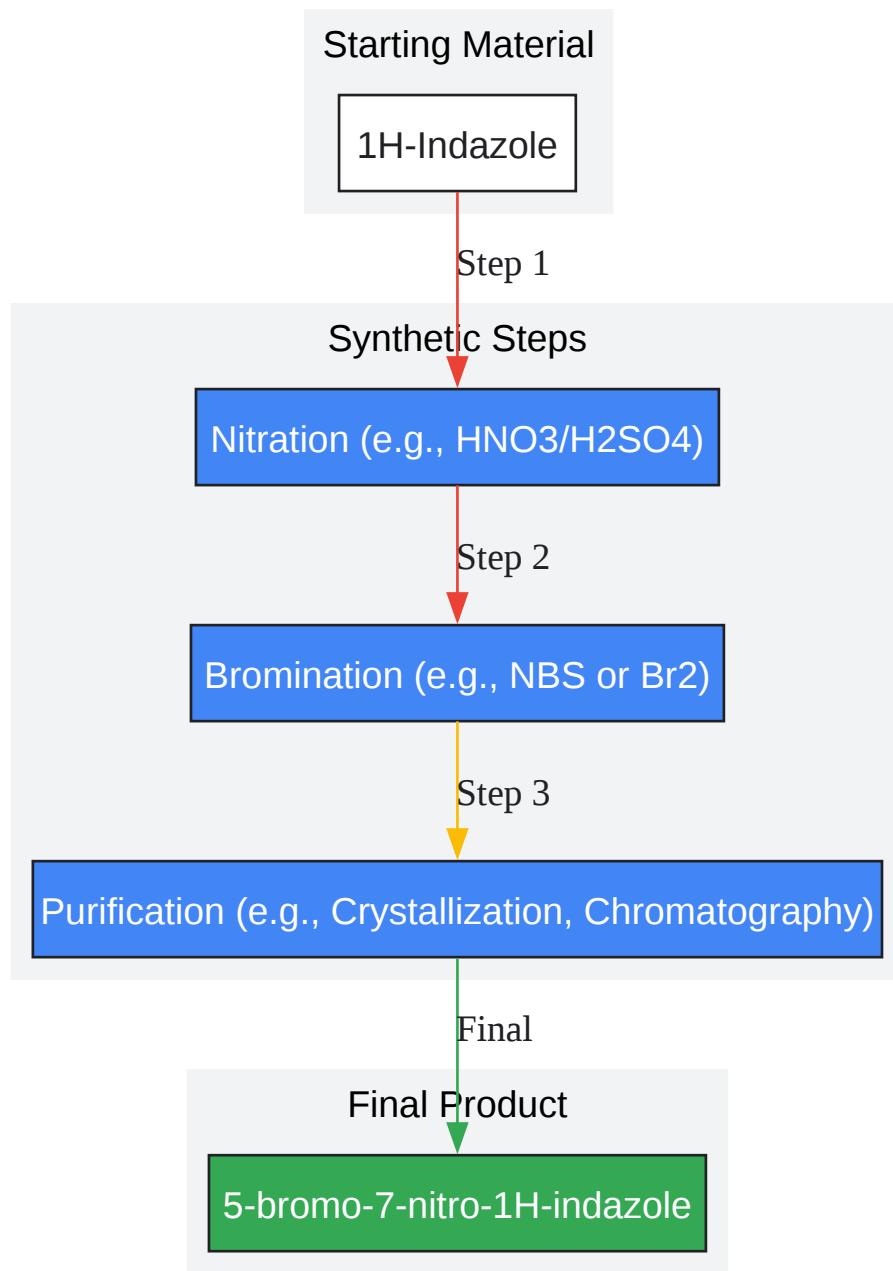
Property	Value	Source
CAS Number	316810-82-9	[1] [2]
Molecular Formula	C7H4BrN3O2	[1] [3]
Molecular Weight	242.03 g/mol	[3] [4] [5] [6]
Alternate Molecular Weight	240.95 g/mol	[2]
Purity	Typically ≥96%	[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **5-bromo-7-nitro-1H-indazole** are not readily available in public literature, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis would likely involve the nitration and bromination of an indazole precursor. The precise sequence of these steps would be critical to achieving the desired substitution pattern.

A plausible, though generalized, synthetic workflow is outlined below. This diagram illustrates the logical progression from a starting material to the final product.

Generalized Synthetic Workflow for 5-bromo-7-nitro-1H-indazole

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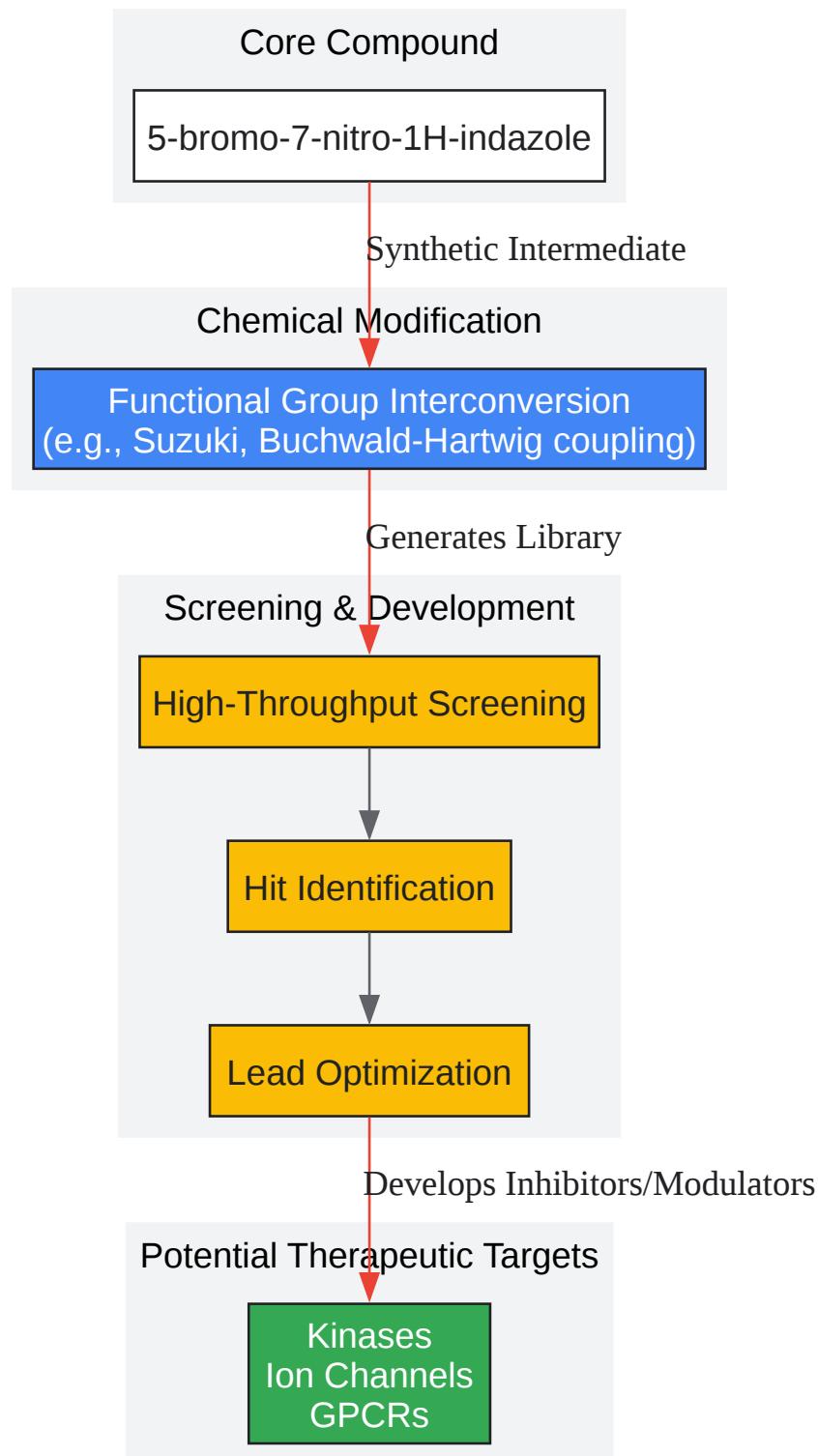
Caption: A generalized workflow for the synthesis of **5-bromo-7-nitro-1H-indazole**.

Potential Signaling Pathways and Research Applications

Currently, there is limited publicly available research detailing the specific biological activity or signaling pathway interactions of **5-bromo-7-nitro-1H-indazole**. However, the indazole core is a well-established scaffold in medicinal chemistry, known to be a "privileged" structure. Indazole derivatives have been investigated for a wide range of therapeutic applications, including their roles as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds.

The nitro and bromo substituents on the indazole ring of this particular compound suggest it could be a key intermediate for creating a library of novel compounds for drug discovery screening. The logical relationship for its potential application in drug development is illustrated below.

Logical Relationship in Drug Discovery

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Caption: The role of **5-bromo-7-nitro-1H-indazole** as an intermediate in drug discovery.

Researchers are encouraged to use this compound as a starting point for the synthesis of novel indazole derivatives and to screen these new chemical entities against various biological targets to uncover new therapeutic agents. The functional groups present offer versatile handles for a variety of chemical transformations.

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